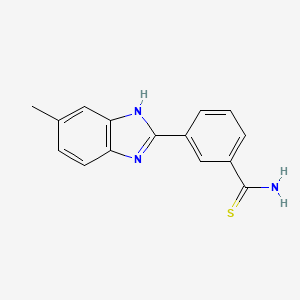

3-(6-Methyl-2-benzimidazolyl)thiobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N3S |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)benzenecarbothioamide |

InChI |

InChI=1S/C15H13N3S/c1-9-5-6-12-13(7-9)18-15(17-12)11-4-2-3-10(8-11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,18) |

InChI Key |

JBMLMBCUWGGNJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)C(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 6 Methyl 2 Benzimidazolyl Thiobenzamide and Its Analogues

Strategies for the Construction of the 6-Methyl-2-benzimidazole Nucleus

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.net The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. For the 6-methyl-2-benzimidazole nucleus, the primary precursor is 4-methyl-1,2-phenylenediamine.

The most traditional and widely used method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govbanglajol.info This approach, known as the Phillips method when using carboxylic acids, typically involves heating the reactants, often in the presence of a strong acid like hydrochloric acid (HCl) or polyphosphoric acid (PPA) to facilitate dehydration and cyclization. nih.govsemanticscholar.org

For instance, the reaction of 4-methyl-1,2-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions yields the corresponding 6-methyl-2-substituted benzimidazole. semanticscholar.org Similarly, condensation with aldehydes is a straightforward approach, though it can sometimes lead to the formation of 1,2-disubstituted benzimidazoles as byproducts. iosrjournals.org The choice of reaction conditions and catalysts can be tuned to favor the desired 2-substituted product. iosrjournals.org Various acids, including acetic acid and even biocompatible lactic acid, have been employed as both solvent and catalyst in these condensations. iosrjournals.orgchemmethod.com

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Carbonyl Precursor | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Various Aromatic Aldehydes | Ammonium (B1175870) Chloride (NH4Cl), 80-90°C | 72-90% | semanticscholar.org |

| o-Phenylenediamine | Acetic Acid | 140°C, Solvent-free | High | umich.edu |

| o-Phenylenediamine | Various Aromatic Aldehydes | ZnFe2O4, Ultrasonic Irradiation | 88-92% | ichem.md |

| o-Phenylenediamine | Salicylic Acid | NH4Cl, Ethanol, 80°C | 79% | rasayanjournal.co.in |

| 4-Methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 94% | semanticscholar.org |

An alternative strategy for constructing the benzimidazole ring involves the reductive cyclization of ortho-nitroaniline derivatives. rsc.orgorganic-chemistry.org This method is particularly useful when the corresponding o-phenylenediamine is unstable or difficult to access. The process typically involves the reduction of the nitro group to an amine, which then undergoes an in-situ cyclization with a suitable one-carbon (C1) synthon.

A one-pot procedure has been developed for converting 2-nitroanilines into benzimidazoles using formic acid and iron powder, with ammonium chloride as an additive. organic-chemistry.org This method efficiently reduces the nitro group and effects the cyclization in a single step with high yields. More recently, an electrochemical approach for the reductive cyclization of o-nitroanilines has been described, proceeding through a tandem process of nitro reduction, C(sp³)–H amination, and condensation in an undivided cell. rsc.org This electrochemical method avoids the need for strong chemical reductants and can be performed in the open air, representing a greener alternative. rsc.org The first synthesis of a benzimidazole by Hoebrecker in 1872 utilized a similar principle, involving the reduction of 2-nitro-4-methylacetanilide with tin and HCl. nih.gov

To improve reaction rates, yields, and selectivity, a wide array of catalysts has been explored for benzimidazole synthesis.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), zirconium tetrachloride (ZrCl₄), tin(IV) chloride (SnCl₄·5H₂O), and erbium triflate (Er(OTf)₃) have proven to be highly effective catalysts for the condensation of o-phenylenediamines with aldehydes, orthoesters, or carboxylic acids. mdpi.compreprints.orgresearchgate.net They activate the carbonyl group, facilitating the initial Schiff base formation and subsequent cyclization. Er(OTf)₃, for example, has been used in catalytic amounts (1 mol%) under microwave irradiation to afford benzimidazoles in excellent yields. mdpi.compreprints.org

Ionic Liquids: Ionic liquids (ILs) have emerged as environmentally benign solvents and catalysts for organic synthesis due to their low vapor pressure, thermal stability, and recyclability. psu.edu Acidic ionic liquids, such as 1-hexyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([hmim][HSO₄]), can catalyze the condensation of o-phenylenediamines with aldehydes, often under microwave irradiation, leading to faster reactions and high yields. psu.edu Brønsted acidic ionic liquids have also been grafted onto solid supports (gels) to create reusable heterogeneous catalysts for solvent-free synthesis of benzimidazoles. nih.govacs.org

Heterogeneous Catalysts: The use of solid, recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts offer significant advantages, including simple product isolation (via filtration) and catalyst reuse, which is crucial for industrial applications. researchgate.netrsc.org Engineered materials like magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS) and zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been successfully employed as stable, reusable catalysts for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. ichem.mdrsc.org

Table 2: Comparison of Catalysts in Benzimidazole Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Reference(s) |

|---|---|---|---|

| Lewis Acid | Er(OTf)₃ | High efficiency, low catalyst loading, mild conditions | mdpi.com, preprints.org |

| Lewis Acid | ZrCl₄ | High catalytic activity for condensation with orthoesters | researchgate.net |

| Ionic Liquid | [hmim][HSO₄] | Recyclable, enhanced reaction rates with microwaves | psu.edu |

| Ionic Liquid Gel | BAIL gel | Heterogeneous, reusable, solvent-free conditions | nih.gov, acs.org |

| Heterogeneous | MgO@DFNS | Recyclable, stable, excellent yields, ambient temperature | rsc.org |

| Heterogeneous | ZnFe₂O₄ | Recyclable, high yields, simple work-up, ultrasonic conditions | ichem.md |

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. chemmethod.com This has led to the development of solvent-free and microwave-assisted protocols.

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) reduces waste and simplifies purification. umich.edu An efficient one-pot, solvent-free synthesis of benzimidazoles has been achieved by simply grinding o-phenylenediamine with an organic acid or aldehyde and then heating the mixture. umich.edu This method offers excellent atom economy and operational simplicity. umich.edu Similarly, the use of solid heterogeneous catalysts or ionic liquids can enable solvent-free reactions. nih.govacs.org

Microwave-Assisted Protocols: Microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes, and improving yields. preprints.orgjocpr.com The synthesis of benzimidazoles is particularly amenable to microwave assistance, which can be combined with solvent-free conditions or green solvents like water. chemmethod.commdpi.comresearchgate.net For example, the Er(OTf)₃-catalyzed synthesis of 1,2-disubstituted benzimidazoles under solvent-free microwave irradiation was completed in 5-10 minutes with yields of 86-99%. mdpi.com

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency by reducing time, material loss, and waste generation. ichem.mdnih.gov Several one-pot methods for benzimidazole synthesis have been reported. An iron-catalyzed, one-pot, three-component reaction of benzo-1,2-quinone, an aldehyde, and ammonium acetate (B1210297) as the nitrogen source provides an efficient route to benzimidazoles via a domino C–N bond formation and cyclization process. nih.gov Another efficient protocol involves the condensation of o-phenylenediamine and an aldehyde using a recyclable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation, which combines the benefits of a one-pot reaction with green catalytic methods. ichem.md These protocols are highly attractive for their operational simplicity and high yields. umich.eduichem.md

Methodologies for the Introduction and Modification of the Thiobenzamide (B147508) Moiety

Once the 6-methyl-2-benzimidazole nucleus is constructed, the next critical step is the introduction of the 3-thiobenzamide side chain. This is not a trivial transformation and generally involves a multi-step sequence. A common strategy involves the initial synthesis of a key intermediate, 2-mercapto-6-methylbenzimidazole, which serves as a handle for further functionalization.

The synthesis of 2-mercaptobenzimidazoles is well-established and typically involves the reaction of the corresponding o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). rdd.edu.iqresearchgate.net Other thiocarbonyl sources, such as N-aminorhodanine, can also be used to effect this cyclization. orientjchem.orgresearchgate.net

From the versatile 2-mercapto-6-methylbenzimidazole intermediate, several synthetic routes can be envisioned to attach the thiobenzamide group at the 3-position of the benzoyl ring. A plausible pathway involves:

S-Alkylation: The thiol group of 2-mercapto-6-methylbenzimidazole can be alkylated with a suitable electrophile, such as 3-(bromomethyl)benzonitrile. This would form 2-((3-cyanobenzyl)thio)-6-methyl-1H-benzimidazole.

Thionation: The nitrile group on the appended benzyl (B1604629) ring can then be converted to a primary thioamide. This transformation can be achieved using various thionating agents. While classic reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are effective, they can present challenges in work-up and selectivity. beilstein-journals.org Milder and more modern methods are often preferred.

Alternatively, the thioamide functionality could be constructed by first reacting 2-mercapto-6-methylbenzimidazole with 3-formylbenzoyl chloride, followed by conversion of the resulting aldehyde to a thioamide. The thioamide functional group itself is a bioisostere of the amide group and has garnered significant interest in drug design for its unique properties, including its ability to act as a hydrogen bond donor and its potential for improved pharmacokinetic profiles. nih.govresearchgate.netnih.gov

Modification of the thiobenzamide moiety can be used to modulate the biological activity of the final compound. Structure-activity relationship (SAR) studies often involve altering substituents on the aromatic ring or modifying the thioamide group itself to optimize target interactions and physicochemical properties. nih.gov Thioamides are also known to be versatile building blocks for the synthesis of other sulfur-containing heterocycles like thiazoles, further expanding their utility in medicinal chemistry. mdpi.commdpi.com

Direct Thionation Strategies for Amide-to-Thioamide Conversion

One of the most direct methods for synthesizing thioamides is the thionation of the corresponding amide precursor. This transformation is crucial for the late-stage introduction of the thioamide functional group. The primary strategy involves the conversion of an oxygen atom in the carbonyl group to a sulfur atom using a variety of thionating agents.

Historically, phosphorus pentasulfide (P₄S₁₀) was a common reagent for this conversion. nih.gov However, its use often requires harsh reaction conditions. A significant advancement came with the development of Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, which offers milder reaction conditions and improved yields for the thionation of amides. mdpi.comthieme-connect.de

Modern methodologies have sought to improve upon these classic reagents by enhancing efficiency and simplifying purification. For instance, using P₄S₁₀ supported on aluminum oxide (Al₂O₃) provides a method with yields comparable or superior to Lawesson's reagent, with the added benefit of easier removal of byproducts through a simple hydrolytic workup instead of chromatography. benthamdirect.com The reaction is typically performed in an anhydrous solvent like dioxane at reflux temperature. benthamdirect.com Other developments include the use of a fluorous Lawesson's reagent, which allows for product isolation by simple filtration, and ammonium phosphorodithioate, which is an easily handled and efficient reagent for converting amides to thioamides in high yields. organic-chemistry.org

| Thionating Agent | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | Refluxing in high-boiling solvents (e.g., pyridine, xylene) | Inexpensive and powerful | nih.govthieme-connect.de |

| Lawesson's Reagent (LR) | Refluxing in toluene (B28343) or THF | Milder conditions, higher yields, fewer side products | mdpi.comthieme-connect.de |

| P₄S₁₀/Al₂O₃ | Anhydrous dioxane, reflux | Easy byproduct removal (hydrolytic workup), inexpensive | benthamdirect.com |

| Ammonium Phosphorodithioate | Acetonitrile (B52724), reflux | Easy to handle, rapid, high yields | organic-chemistry.org |

| N-Isopropyldithiocarbamate Isopropyl Ammonium Salt | One-pot, mild conditions | Short reaction times, simple workup, pure products | mdpi.com |

Coupling Reactions for Thiobenzamide Formation

Coupling reactions provide alternative pathways to thiobenzamides, often by constructing the C-N bond of the thioamide. The Willgerodt-Kindler reaction is a classic example, typically involving a three-component condensation of an aldehyde, an amine, and elemental sulfur. thieme-connect.deorganic-chemistry.org The addition of a catalytic amount of a base, such as sodium sulfide (B99878) (Na₂S·9H₂O), has been shown to significantly improve the yields of thiobenzanilides under mild conditions. thieme-connect.de This approach could be adapted for the synthesis of the target molecule by reacting 3-formylbenzonitrile or a related aldehyde with an appropriate aminobenzimidazole.

Another powerful method is the Eschenmoser coupling reaction, which involves the reaction of a thioamide with an α-bromo ketone or related electrophile. beilstein-journals.orgbeilstein-journals.org While traditionally used to form α,β-unsaturated carbonyl compounds, its application with primary thioamides has been explored. beilstein-journals.orgnih.govnih.gov The success of the Eschenmoser coupling is highly dependent on the structure of the reactants and the reaction conditions, including the choice of solvent and base. beilstein-journals.orgresearchgate.net For the synthesis of 3-(6-methyl-2-benzimidazolyl)thiobenzamide, a strategy could involve the coupling of a pre-formed benzimidazole containing an electrophilic site with a primary thioamide.

More recent strategies involve the thioacylation of amines. organic-chemistry.org This can be achieved using various thioacylating agents, such as O-ethyl thioformate or by reacting amines with α-keto acids and elemental sulfur in the presence of a nucleophilic catalyst. organic-chemistry.org

| Coupling Reaction | Key Reactants | Description | Reference |

|---|---|---|---|

| Willgerodt-Kindler Reaction | Aldehyde, Amine, Elemental Sulfur | A three-component reaction to form thioamides. Base catalysis can improve yields. | thieme-connect.deorganic-chemistry.org |

| Eschenmoser Coupling | Thioamide, α-Halo Compound | Forms a C-C bond via an episulfonium ion intermediate. Product distribution can be complex. | beilstein-journals.orgbeilstein-journals.org |

| Decarboxylative Thioamidation | Arylacetic/Cinnamic Acid, Amine, Sulfur | A three-component reaction that avoids transition metals and external oxidants. | organic-chemistry.orgorganic-chemistry.org |

Oxidative Dimerization Routes for Thiobenzamide Derivatives

The oxidative dimerization of thioamides is a prominent reaction that typically leads to the formation of 3,5-disubstituted 1,2,4-thiadiazoles rather than preserving the thioamide functionality. tandfonline.comrsc.org This pathway is a common outcome when thioamides are subjected to oxidizing conditions. researchgate.net Although this reaction does not produce the target compound, it is a critical consideration in its synthesis, as unintended oxidation can lead to undesired byproducts.

A wide array of oxidizing agents has been employed for this transformation, including hypervalent iodine reagents (e.g., o-iodoxybenzoic acid (IBX), (diacetoxyiodo)benzene), N-bromosuccinimide (NBS), and ceric ammonium nitrate (B79036) (CAN). tandfonline.comresearchgate.net Photocatalytic methods have also been developed, using visible light in conjunction with catalysts like eosin (B541160) Y or copper(I) oxide to promote the dimerization. tandfonline.comrsc.org The reaction is believed to proceed through a free radical mechanism, which can be inhibited by radical scavengers. tandfonline.comresearchgate.net An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles was observed when aryl thioamides were reacted with methyl bromocyanoacetate, which acted as a mild oxidizing agent. nih.gov

| Oxidizing System | Product Type | Conditions | Reference |

|---|---|---|---|

| IBX / TEAB | 3,5-Disubstituted-1,2,4-thiadiazole | Treatment with o-iodoxybenzoic acid and tetraethylammonium (B1195904) bromide. | researchgate.net |

| Visible Light / Eosin Y | 3,5-Diaryl-1,2,4-thiadiazole | Photoredox catalysis. | tandfonline.com |

| Visible Light / Cu₂O | 3,5-Diaryl-1,2,4-thiadiazole | Photocatalytic oxidative cyclization. | rsc.org |

| N-Bromosuccinimide (NBS) | 3,5-Disubstituted-1,2,4-thiadiazole | Direct oxidation. | tandfonline.comrsc.org |

| tert-Butyl Hydroperoxide (TBHP) | 3,5-Disubstituted-1,2,4-thiadiazole | Solvent-free, one-pot reaction from the corresponding amide. | rsc.org |

Cyclization of Thioamides for Related Heterocycles

The cyclization of appropriately substituted thioamides is a powerful strategy for constructing heterocyclic rings, including the benzimidazole and benzothiazole (B30560) cores. For the synthesis of the target molecule, a key step could involve the intramolecular cyclization of an N-(2-amino-4-methylphenyl)thiobenzamide precursor.

The synthesis of 2-substituted benzazoles (benzimidazoles, benzothiazoles, benzoxazoles) can be achieved by reacting 2-aminophenols, 2-aminothiophenols, or o-phenylenediamines with thioamides. researchgate.net For instance, triphenylbismuth (B1683265) dichloride has been used as a promoter for the synthesis of 2-aryl- and 2-alkyl-substituted benzazoles from thioamides under mild conditions. researchgate.net Similarly, oxidative cyclization of thioanilides using reagents like potassium ferricyanide (B76249) (Jacobson reaction) or iodine can yield benzothiazoles. researchgate.netasianpubs.org The formation of the benzimidazole ring specifically can be achieved by reacting o-phenylenediamines with various C1 sources, including thioamides. organic-chemistry.org

| Precursor | Reagent/Catalyst | Product Heterocycle | Reference |

|---|---|---|---|

| N-(2-Aminophenyl)thioamide | Triphenylbismuth dichloride | 2-Substituted Benzimidazole | researchgate.net |

| Thioanilide | Potassium Ferricyanide | Benzothiazole | researchgate.net |

| N-2-Pyridylmethyl Thioamide | Iodine (oxidative desulfurization) | 2-Azaindolizine | researchgate.net |

| Thioamide | SeO₂, ZrO₂, or KMnO₄ (oxidizing agent) | Benzothiazole | asianpubs.org |

Convergent and Divergent Synthesis Routes to this compound

Designing an efficient synthesis for a complex target like this compound involves choosing between convergent and divergent strategies.

Convergent Synthesis: A convergent approach involves synthesizing key fragments of the molecule separately before joining them in the final steps. For the target compound, a plausible convergent route would be:

Fragment A Synthesis: Preparation of 4-methyl-benzene-1,2-diamine and its subsequent cyclization with a suitable reagent (e.g., carbon disulfide followed by alkylation and oxidation, or reaction with a thiocarboxylic acid derivative) to yield 6-methyl-1H-benzo[d]imidazole-2-thiol or a related activated intermediate.

Fragment B Synthesis: Preparation of 3-bromobenzamide (B114348) or 3-iodobenzamide.

Coupling: A final palladium- or copper-catalyzed cross-coupling reaction between Fragment A and Fragment B to form the C-S or C-C bond linking the two aromatic systems, followed by thionation of the amide if necessary.

Divergent Synthesis: A divergent strategy begins with a common core structure that is subsequently modified to create a library of diverse compounds. This approach is valuable for generating analogues for structure-activity relationship studies.

Common Precursor Synthesis: A reaction between 4-methyl-benzene-1,2-diamine and 3-formylbenzoic acid could produce 3-(6-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid.

Divergence: This common carboxylic acid intermediate could then be subjected to various amide coupling reactions to produce a range of amides. The target amide would be formed using ammonia, which could then be converted to the final thioamide via direct thionation (as described in 2.2.1). Alternatively, the acid could be converted to other functional groups, allowing for the synthesis of a wide array of analogues from a single advanced intermediate. Another divergent approach could start from 2-aryl benzimidazoles, which can undergo rhodium-catalyzed C-H activation and annulation with different partners to create diverse fused heterocyclic systems. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity in Academic Synthesis

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction parameters at each key step. For academic synthesis, where exploration and efficiency are paramount, this process is critical.

Consider the cyclization step to form the benzimidazole ring from an N-(2-amino-4-methylphenyl)thiobenzamide precursor. Key parameters to optimize would include:

Solvent: The choice of solvent can dramatically affect reaction rates and solubility. Polar aprotic solvents like DMF or DMSO are often used, but greener solvents are increasingly explored. beilstein-journals.orgresearchgate.net

Temperature: Reaction temperature influences reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to undesired side products or decomposition. Microwave-assisted synthesis has been shown to reduce reaction times significantly, for example in the Kindler thioamide synthesis. organic-chemistry.org

Catalyst/Promoter: The type and loading of the catalyst or promoter are crucial. For a base-catalyzed Willgerodt-Kindler reaction, screening different bases (e.g., Na₂S, K₂CO₃) and their concentrations is essential to maximize yield. thieme-connect.de

Reactant Stoichiometry: The ratio of reactants can control selectivity. In some reactions, using an excess of one reagent can drive the reaction to completion or suppress side reactions. For example, in the synthesis of N-sulfonyl amidines from thioamides, a 7-fold excess of the azide (B81097) component was found to be optimal. researchgate.net

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) | Reference Concept |

|---|---|---|---|---|---|

| 1 | DMF | None | 80 | Low | beilstein-journals.org |

| 2 | DMF | KHCO₃ (1.5) | 80 | Moderate | researchgate.net |

| 3 | Toluene | Na₂S (0.2) | 110 | High | thieme-connect.de |

| 4 | n-Propanol | None | 97 | Optimized | researchgate.net |

Investigations into Stereochemical Control in Synthesis

The parent molecule, this compound, is achiral. However, investigations into stereochemical control become highly relevant when synthesizing analogues that possess chiral centers or other elements of stereoisomerism, such as atropisomerism.

Asymmetric synthesis strategies can be employed to control the formation of stereocenters. For example, if a chiral amine or aldehyde were used in a Willgerodt-Kindler reaction, diastereomeric thioamide products could be formed. The use of chiral catalysts could enantioselectively favor the formation of one enantiomer. Recent advances have shown that catalyst-controlled approaches can be used for the enantioselective synthesis of S-chiral compounds, such as sulfinimidate esters, through dynamic kinetic resolution. nih.gov This principle could potentially be extended to related sulfur-containing compounds.

Furthermore, the concept of atropisomerism could be relevant for sterically hindered analogues. Axially chiral thioamides have been prepared and used for asymmetric Claisen rearrangements, where the chirality is transferred from the N-C(aryl) axis to a new stereocenter. nih.gov X-ray analysis of these compounds revealed a nearly perpendicular arrangement between the aryl and thioamide planes, which is the source of the axial chirality. nih.gov

The emerging field of stereochemical editing, which uses external stimuli like light to invert stereocenters in a contra-thermodynamic fashion, offers a novel platform for late-stage diversification of stereoisomers from a single precursor. chemrxiv.orgchemrxiv.org While not directly applied to this class of compounds yet, it represents a frontier in synthetic strategy that could enable access to specific stereoisomers of complex analogues in the future.

Comprehensive Spectroscopic and Structural Data for this compound Not Found in Publicly Available Literature

Following a thorough and comprehensive search of scientific databases and literature, the specific spectroscopic and structural characterization data required to construct an article on "this compound" could not be located.

The request specified a detailed analysis based on a precise outline, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. Despite extensive searches for the synthesis, characterization, or spectroscopic analysis of this specific compound, no publications containing the requisite experimental data such as ¹H NMR chemical shifts and coupling constants, ¹³C NMR assignments, mass spectrometry fragmentation patterns, characteristic infrared absorption bands, or elemental composition percentages were identified.

The search results yielded information on related but structurally distinct compounds, including various benzimidazole derivatives, thiobenzamides, and other heterocyclic systems. For instance, studies on 2-methyl-1H-benzimidazole and 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues were found. However, the spectroscopic data for these molecules are not transferable or applicable to the specifically requested compound, "this compound," due to significant differences in their chemical structures.

Without access to primary research data detailing its empirical and spectroscopic properties, it is not possible to generate a scientifically accurate and verifiable article that adheres to the requested structure and content requirements. The creation of data tables and detailed research findings is contingent upon the availability of published experimental results for the exact molecule .

Comprehensive Spectroscopic and Structural Characterization of 3 6 Methyl 2 Benzimidazolyl Thiobenzamide

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound 3-(6-Methyl-2-benzimidazolyl)thiobenzamide could be located. To date, the crystal structure of this specific molecule has not been reported in publicly accessible resources.

Therefore, a detailed analysis of its solid-state molecular geometry, including its crystal system, intramolecular conformations, and intermolecular interactions, cannot be provided. The subsections below outline the type of information that would be derived from such a study, were the data available.

Crystal System, Space Group, and Unit Cell Parameter Analysis

An X-ray diffraction experiment on a suitable single crystal of this compound would be required to determine its fundamental crystallographic parameters. This analysis would reveal the crystal system (e.g., monoclinic, orthorhombic, etc.), the specific space group symmetry, and the dimensions of the unit cell (a, b, c, α, β, γ). This foundational data is essential for any subsequent detailed structural analysis. Without an experimental crystal structure determination, these parameters remain unknown.

Analysis of Intramolecular Conformations and Dihedral Angles

The precise three-dimensional arrangement of the atoms within the this compound molecule in the solid state would be elucidated through single-crystal X-ray analysis. This includes the determination of specific bond lengths, bond angles, and, crucially, the dihedral angles between the planes of the benzimidazole (B57391) and thiobenzamide (B147508) ring systems. This information would define the molecule's specific conformation in the crystal lattice, which is influenced by both electronic effects within the molecule and packing forces in the solid state.

Intermolecular Interactions and Supramolecular Architecture by Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. If the crystallographic data were available, this analysis would be performed to map the different close contacts between neighboring molecules.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that visualizes weak interactions in real space. Based on the electron density and its derivatives, NCI plots identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. This analysis would provide qualitative insights into the nature and strength of the interactions governing the crystal packing of this compound, complementing the quantitative data from Hirshfeld analysis. The visualization typically shows large, colored surfaces indicating the type of interaction (e.g., blue for strong attractive, green for weak van der Waals, red for repulsive). As no crystal structure is available, this analysis cannot be performed.

Theoretical and Computational Chemistry Investigations of 3 6 Methyl 2 Benzimidazolyl Thiobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) allow for the detailed exploration of a molecule's electronic landscape, providing a basis for understanding its stability, reactivity, and spectroscopic signatures.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-31G or 6-311G**), is a highly effective method for this purpose. ajrconline.orgnih.govmdpi.com The process involves calculating the molecule's energy at various geometries until a minimum energy conformation is found, which corresponds to the equilibrium structure.

For a molecule like 3-(6-Methyl-2-benzimidazolyl)thiobenzamide, geometry optimization would reveal key structural parameters. Based on studies of related structures, such as 2-substituted-1-methyl-6-methylbenzimidazoles and various thioamides, the resulting geometry would be non-planar. ajrconline.orgresearchgate.net There would be specific torsion angles defining the spatial relationship between the benzimidazole (B57391) ring, the thioamide linker, and the terminal benzene (B151609) ring. The bond lengths and angles within the benzimidazole and benzene rings would largely conform to those of standard aromatic systems, though with slight distortions due to substituent effects. mdpi.com For instance, the C-N bonds within the imidazole (B134444) ring and the C-S and C=N bonds of the thio-linker are of particular interest as they are crucial to the molecule's electronic properties. mdpi.comsapub.org The validity of the optimized structure is confirmed by performing a vibrational frequency analysis; the absence of any imaginary frequencies indicates that the geometry corresponds to a true energy minimum on the potential energy surface. researchgate.net

Table 1: Representative Optimized Bond Lengths and Angles for Benzimidazole Derivatives (Illustrative) Data extrapolated from computational studies on similar benzimidazole structures.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Lengths (Å) | C=N (imidazole) | 1.30 - 1.38 Å mdpi.com |

| C-N (imidazole) | 1.37 - 1.39 Å mdpi.com | |

| C-S (thioamide) | ~1.68 Å | |

| C-C (aromatic) | 1.39 - 1.42 Å | |

| **Bond Angles (°) ** | C-N-C (imidazole) | ~108° |

| N-C-N (imidazole) | ~110° | |

| C-S-C | Not Applicable | |

| Dihedral Angles (°) | Benzimidazole-Thioamide | Variable |

| Thioamide-Benzene | Variable |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. The energy of the LUMO is related to the electron affinity, or the ability to accept an electron. The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiobenzamide (B147508) and benzimidazole portions, particularly the sulfur and nitrogen atoms. The LUMO would likely be distributed across the conjugated π-system of the aromatic rings. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov Studies on similar benzimidazole-thiadiazole hybrids have shown energy gaps in the range of 3.4 to 4.0 eV, suggesting significant chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzimidazole Derivatives Data based on values reported for analogous compounds.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzimidazole-Thiadiazole Hybrid nih.gov | -6.452 | -3.035 | 3.417 |

| Substituted Benzimidazole nih.gov | -6.15 | -1.05 | 5.10 |

| N-Heterocyclic Thioamide nih.gov | Varies | Varies | ~4-5 |

Note: The table is interactive. You can sort the data by clicking on the column headers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, are characterized by an excess of electrons, and are the most likely sites for electrophilic attack. In this compound, these areas are expected to be concentrated around the electronegative sulfur atom of the thioamide group and the nitrogen atoms of the benzimidazole ring. researchgate.net

Blue regions represent positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the imidazole ring and other acidic protons. researchgate.net

Green and yellow regions correspond to neutral or weakly charged areas, often associated with the carbon framework of the aromatic rings.

The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, complementing FMO analysis in predicting reactive behavior and intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. sapub.orgacademicjournals.org It examines charge transfer events and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions. mdpi.comresearchgate.net

For this compound, key NBO interactions would include:

Delocalization of lone pair (n) electrons from the nitrogen and sulfur atoms into the antibonding π* orbitals of the adjacent aromatic rings (n → π*).

Interactions between the π orbitals of the benzene and benzimidazole rings and the corresponding π* antibonding orbitals (π → π*).

Global and local reactivity descriptors, derived from the energies of the frontier orbitals within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. bohrium.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Fraction of Electron Transfer (ΔN): Predicts the amount of charge transferred between two molecules upon interaction.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. bohrium.com For instance, a molecule with low hardness (high softness) and a high electrophilicity index would be considered a good electron acceptor.

Table 3: Calculated Global Reactivity Descriptors for a Benzimidazole-Thiadiazole Derivative (Illustrative Example) Data based on values from Ref. nih.gov

| Descriptor | Formula | Value |

| HOMO Energy (E_HOMO) | - | -6.452 eV |

| LUMO Energy (E_LUMO) | - | -3.035 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.417 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.744 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.709 eV |

| Global Softness (S) | 1 / η | 0.585 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 6.586 eV |

Note: The table is interactive. You can sort the data by clicking on the column headers.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ). researchgate.net The analysis focuses on identifying critical points in the electron density, particularly bond critical points (BCPs), which exist between two interacting atoms.

The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond.

Covalent Bonds: Characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density along the bond path.

Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions): Typically show lower ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region.

Prediction of Non-Linear Optical (NLO) Properties: Dipole Moment, Polarizability, and Hyperpolarizability

The investigation of non-linear optical (NLO) properties is crucial for the development of new materials for photonic applications, such as data processing and optical switching. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. For benzimidazole derivatives and related heterocyclic compounds, calculations of dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) provide insight into their potential as NLO materials. nih.govnih.gov

Polarizability (α) describes the ability of a molecule's electron cloud to be distorted by an external electric field. nih.gov Higher polarizability is often associated with enhanced NLO response. nih.gov Calculations for novel fused-triazine derivatives have shown polarizability values in the range of 6.09–10.75 × 10⁻²⁴ esu. nih.gov Similarly, for a series of benzimidazole derivatives, computed polarizability values ranged from 3.168 × 10⁻²³ to 4.866 × 10⁻²³ esu, demonstrating that the molecular structure directly impacts this property. nih.gov

First-order hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity. nih.gov Materials with large β values are sought after for applications in electro-optic modulation and frequency conversion. Theoretical studies have shown that benzimidazole derivatives can possess significant hyperpolarizability. For example, a study on a new benzimidazole derivative, 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole, reported a remarkable β value of 1197.3 ± 1.2 x 10⁻³⁰ esu. iaea.org The enhancement is often linked to factors like intramolecular charge transfer and extended π-electron delocalization within the molecule. nih.goviaea.org Compounds with calculated hyperpolarizability values many times greater than that of urea, a standard reference material, are considered promising NLO candidates. nih.gov

Table 1: Example of Calculated NLO Properties for Benzimidazole-Related Compounds

| Property | Compound Class | Calculated Value Range | Reference |

| Dipole Moment (μ) | Substituted Benzimidazoles | 2.33 - 7.49 D | nih.gov |

| Polarizability (<α>) | Substituted Benzimidazoles | 3.168 × 10⁻²³ - 4.866 × 10⁻²³ esu | nih.gov |

| Hyperpolarizability (<β>) | 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole | 1197.3 ± 1.2 x 10⁻³⁰ esu | iaea.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comresearchgate.netnih.gov These models are instrumental in medicinal chemistry for designing new compounds with improved efficacy and for predicting the properties of untested molecules. tandfonline.com

The foundation of any QSAR/QSPR model is the numerical representation of molecular structures using descriptors. nih.gov For benzimidazole derivatives, a wide array of descriptors are calculated to capture various aspects of their structure. researchgate.netresearchgate.net These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electronic energy, and dipole moment (μ). researchgate.netresearchgate.net

Lipophilic Descriptors: These relate to a compound's solubility and membrane permeability. The most common is the logarithm of the partition coefficient (log P). researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. Examples include the Randic topological index (R) and the Balaban topological index (J). researchgate.net

Physicochemical Descriptors: This category includes properties like molecular weight and molecular volume. researchgate.net

These descriptors are typically calculated using specialized software, and their values form the independent variables in the development of predictive models. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzimidazoles

| Descriptor Category | Examples | Reference |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | researchgate.netresearchgate.net |

| Lipophilic | log P | researchgate.net |

| Topological | Randic Index, Balaban Index, Kier's Shape Indices | researchgate.net |

| Physicochemical | Molecular Weight, Molar Refractivity | researchgate.net |

Once descriptors are calculated, statistical and machine learning methods are employed to build the predictive QSAR/QSPR model. nih.gov

Multiple Linear Regression (MLR) is a common statistical technique used to establish a linear relationship between a set of molecular descriptors (independent variables) and the biological activity (dependent variable). researchgate.net The goal is to generate an equation that can predict the activity of new compounds based on their descriptor values. The quality of an MLR model is assessed by statistical parameters such as the correlation coefficient (R²), which should be high (e.g., > 0.9) for a robust model. researchgate.netresearchgate.net

Machine Learning Approaches are increasingly used for developing more complex, non-linear models. nih.gov Methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) can often handle large datasets and complex structure-activity relationships more effectively than MLR. tandfonline.comresearchgate.netnih.gov For instance, an SVM model developed for benzimidazole derivatives as corrosion inhibitors achieved a high correlation coefficient of 0.9589. nih.gov These models undergo rigorous internal and external validation to ensure their predictive power. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme (target). researchgate.netnih.gov It is a fundamental tool in drug discovery for understanding interaction mechanisms and predicting binding affinity. researchgate.net

Docking simulations place the ligand, such as this compound, into the active site of a target protein. nih.gov This process reveals the most likely binding pose and identifies the specific amino acid residues that interact with the ligand. nih.gov These interactions are crucial for the ligand's biological effect. Common interactions observed for benzimidazole derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues like Aspartate (D533), Arginine (R364), and Asparagine (N352) in targets like topoisomerase. nih.gov

Hydrophobic Interactions: Occur between nonpolar parts of the ligand and hydrophobic residues in the binding pocket. researchgate.net

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like Tyrosine or Phenylalanine in the target protein. nih.gov

For example, docking studies of benzimidazole derivatives into the topoisomerase I-DNA complex have clarified their binding mode, showing key hydrogen bond and hydrophobic interactions. researchgate.net Similarly, studies with urease inhibitors identified critical interactions within the enzyme's active site. nih.gov

A primary output of molecular docking is the binding affinity , often expressed as a docking score in units of kcal/mol. benthamdirect.com This score estimates the free energy of binding; a more negative value typically indicates a stronger and more stable interaction between the ligand and the target. benthamdirect.com In a study of 2-substituted benzimidazoles targeting Tyrosine Kinase, the compound with the highest dock score of -9.5 kcal/mol was identified as a potent candidate. benthamdirect.com Similarly, benzimidazole-thiazole hybrids showed docking scores ranging from -8.65 to -6.64 kcal/mol against acetylcholinesterase. nih.gov

Conformational analysis is another critical aspect, examining the three-dimensional shape the ligand adopts to fit within the target's binding pocket. nih.govnih.gov The presence of certain functional groups can induce specific conformations; for instance, fluorine atoms on a benzamide (B126) ring were found to induce a non-planar conformation that was favorable for binding to its target, FtsZ. nih.gov The analysis of the ligand's spatial orientation and its interactions provides a foundational context for understanding its inhibitory potential and guiding the design of more potent analogs. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

MD simulations of benzimidazole derivatives are often performed using sophisticated software packages like GROMACS or Desmond. rsc.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time, typically on the nanosecond to microsecond scale. rsc.org The stability of the molecule and its complexes can be explored through these simulations. rsc.orgtandfonline.comacs.org

A typical MD simulation protocol for this compound would involve placing the molecule in a simulated aqueous environment to mimic physiological conditions. The system's stability is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. semanticscholar.org Fluctuations in RMSD can indicate conformational changes, while a stable RMSD suggests the molecule has reached an equilibrium state. semanticscholar.org

In the case of this compound, the key dihedral angles dictating its conformation would be:

τ1: C(phenyl)-C(thioamide)-N(thioamide)-C(benzimidazole)

τ2: C(thioamide)-N(thioamide)-C(benzimidazole)-N(benzimidazole)

τ3: N(thioamide)-C(benzimidazole)-C(benzimidazole ring)-C(methyl group)

The dynamic behavior of the molecule would likely involve fluctuations in these dihedral angles, leading to different spatial arrangements of the aromatic rings and the thioamide linker. The stability of these various conformations is determined by a combination of steric hindrance, intramolecular hydrogen bonding, and electronic effects.

Detailed Research Findings from Hypothetical MD Simulations:

To illustrate the type of data obtained from an MD simulation, the following tables present hypothetical findings for this compound.

Table 1: Key Dihedral Angle Analysis from a 100 ns MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

| τ1 | 45.2 | 15.8 | Skewed |

| τ2 | 175.9 | 8.2 | Anti-periplanar |

| τ3 | -178.1 | 5.5 | Anti-periplanar |

This interactive table shows the average values and fluctuations of the key dihedral angles, indicating the most stable orientations of the molecular fragments relative to each other.

The data in Table 1 would suggest that the benzimidazole and phenyl rings are likely not coplanar, adopting a more skewed arrangement, which is common in linked aromatic systems to minimize steric clashes. The relatively low standard deviation for τ2 and τ3 would indicate less rotational freedom around these bonds, suggesting a more rigid connection involving the benzimidazole core.

Table 2: Conformational Stability Analysis

| Conformer ID | Population (%) | Relative Free Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | 65 | 0.00 | N-H...S hydrogen bond (thioamide) |

| Conf-2 | 25 | 0.85 | π-π stacking (benzimidazole-phenyl) |

| Conf-3 | 10 | 1.52 | Sterically hindered |

This interactive table outlines the most populated conformational states observed during the simulation, their relative energies, and the stabilizing interactions.

The hypothetical results in Table 2 would indicate that the most stable conformation (Conf-1) is likely stabilized by an intramolecular hydrogen bond within the thioamide group. A less populated, but still significant, conformation (Conf-2) might be stabilized by attractive forces between the two aromatic ring systems. The presence of multiple stable conformers highlights the flexible nature of the molecule, a property that can be crucial for its biological activity. Computational studies on other benzimidazole-containing molecules have similarly identified multiple stable conformations that influence their binding to target proteins. acs.orgwhiterose.ac.uk

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 6 Methyl 2 Benzimidazolyl Thiobenzamide Analogues

Impact of Substituent Variations on the 6-Methyl-2-benzimidazole Core

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and substitutions on this ring system can profoundly influence a compound's biological profile. nih.gov The 6-methyl group of the parent compound is a key site for modification, allowing for exploration of how electronic and steric factors impact activity.

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the benzimidazole ring is a critical determinant of activity. The existing 6-methyl group is weakly electron-donating. Replacing it with either stronger electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the entire heterocyclic system, affecting its ability to participate in crucial interactions like hydrogen bonding and π-stacking with a biological target.

For instance, studies on various benzimidazole derivatives have shown that the introduction of EWGs can enhance antimicrobial properties. nih.gov In other contexts, an EWG on the benzimidazole nitrogen atom can increase the acidity of protons on adjacent carbons, facilitating certain chemical reactions or tautomerization events that may be essential for the mechanism of action. nih.gov Conversely, EDGs can increase the basicity of the ring nitrogens, potentially strengthening interactions with acidic residues in a target protein's active site. The optimal electronic properties are highly dependent on the specific biological target.

Table 1: Illustrative Electronic Effects of Benzimidazole Substituents on Biological Activity This table is a representative example based on general findings for benzimidazole derivatives and does not represent data for 3-(6-Methyl-2-benzimidazolyl)thiobenzamide specifically.

| Compound Series | R Group at Position 6 | Electronic Effect | Observed Activity Trend |

|---|---|---|---|

| Hypothetical Series A | -CH₃ (Methyl) | Electron-Donating | Baseline Activity |

| -OCH₃ (Methoxy) | Electron-Donating | Increased Potency | |

| -Cl (Chloro) | Electron-Withdrawing | Decreased Potency |

Steric Effects and Positional Isomerism

The size, shape, and position of substituents on the benzimidazole core introduce steric factors that can either promote or hinder binding to a target. The position of the methyl group at C6 is significant. Shifting it to other positions, such as C4, C5, or C7, would create positional isomers with distinct spatial arrangements and potentially different biological activities.

SAR studies on 2,5,6-trisubstituted benzimidazoles have demonstrated that even subtle changes in substituent size and position can lead to dramatic shifts in potency. nih.gov For example, research on N-(benzo[d]thiazol-2-yl)-nitrobenzamides, which are structurally related, showed that positional isomerism (ortho- vs. meta- vs. para-nitro) resulted in different crystal structures and molecular geometries due to steric hindrance. mdpi.com An ortho-substituent, in particular, can cause significant distortion and alter the dihedral angle between the connected ring systems. mdpi.com Therefore, moving the methyl group or introducing larger alkyl or aryl groups could restrict the molecule's conformational freedom, which might be necessary for achieving the optimal binding pose. Studies on bis-benzimidazoles also highlight that substituent position can influence tautomeric equilibrium, another factor that could affect biological activity. researchgate.net

Role of Modifications within the Thiobenzamide (B147508) Moiety

The thiobenzamide portion of the molecule offers numerous avenues for modification, including substitutions on its phenyl ring and alterations to the thioamide linker itself.

Substitution Patterns on the Phenyl Ring of Thiobenzamide

The phenyl ring of the thiobenzamide group is a prime site for introducing substituents to probe interactions with the target protein. The electronic properties of substituents on this ring can be critical. In studies of thiobenzamide's toxicity, the electronic character of substituents at the meta- and para-positions was found to be a strong determinant of its biological effects. nih.gov Research on related salicylanilides revealed that increasing the electron-accepting ability of substituents on the phenyl ring enhanced antimycobacterial activity. researchgate.net

Steric factors are also crucial. Ortho-substituents on the thiobenzamide phenyl ring can create steric hindrance that may block the molecule from properly fitting into a binding pocket or prevent necessary metabolic activation. nih.gov

Table 2: Representative SAR of the Thiobenzamide Phenyl Ring This table is a representative example based on general findings for thiobenzamide and related aryl amide derivatives and does not represent data for this compound specifically.

| Compound Series | Substituent on Phenyl Ring | Position | Effect on Activity |

|---|---|---|---|

| Hypothetical Series B | -H | - | Baseline Activity |

| 4-Cl | para | Increased Activity (EWG) | |

| 4-OCH₃ | para | Decreased Activity (EDG) | |

| 2-CH₃ | ortho | Abolished Activity (Steric Hindrance) |

Influence of the Thioamide Linkage

The thioamide group (-C(S)NH-) is a bioisostere of the more common amide bond (-C(O)NH-), but it possesses distinct properties that are often vital for biological activity. tandfonline.commdpi.com Compared to an amide, a thioamide has a longer C=S bond, is a stronger hydrogen bond donor, and is a weaker hydrogen bond acceptor. tandfonline.comnih.gov This unique hydrogen bonding capability can be essential for anchoring the molecule within a target's active site. tandfonline.com

Rational Design Strategies for Optimizing Molecular Interactions

The optimization of lead compounds into clinical candidates necessitates a deep understanding of their interactions with biological targets. For derivatives of this compound, several rational design strategies can be employed to enhance potency, selectivity, and pharmacokinetic properties. These strategies often involve iterative cycles of design, synthesis, and biological evaluation, guided by SAR insights.

Pharmacophore modeling is a crucial first step in lead optimization. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For the benzimidazole class of compounds, the core heterocyclic system often serves as a key anchor, participating in various non-covalent interactions with the target protein. nih.govresearchgate.net

In the context of this compound analogues, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor/acceptor region: The benzimidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N=C) which are critical for target binding.

An aromatic/hydrophobic region: The fused benzene (B151609) ring of the benzimidazole and the phenyl ring of the thiobenzamide moiety contribute to hydrophobic and aromatic stacking interactions.

A hydrogen bond acceptor: The sulfur atom of the thioamide group can act as a hydrogen bond acceptor.

Lead optimization efforts for benzimidazole derivatives have demonstrated that modifications at various positions can significantly impact activity. For instance, in a series of benzimidazole phenylacetamides developed as broad-spectrum trypanosomacides, SAR exploration revealed that substitutions on the phenyl ring and alterations to the linker between the benzimidazole and phenyl moieties were key to improving potency. rsc.orgnih.gov Increasing the chain length of the linker was explored to assess the impact of flexibility and lipophilicity. nih.gov

A study on 2,5,6-trisubstituted benzimidazoles targeting the FtsZ protein in Mycobacterium tuberculosis highlighted the importance of substituents at the 2, 5, and 6 positions. nih.gov Modifications at these positions with various alkyl and aryl groups led to a wide range of inhibitory activities, underscoring the sensitivity of the benzimidazole scaffold to structural changes. nih.gov For example, compounds bearing substituted benzamides at the 5-position showed superior activity compared to those with aliphatic amides. nih.gov

The following table illustrates hypothetical lead optimization strategies for this compound based on established principles for related compounds.

| Compound | R1 (Position 6) | R2 (Thiobenzamide Ring) | Rationale for Modification | Predicted Impact on Activity |

| Lead | -CH₃ | -H | Baseline compound | Moderate |

| Analogue 1 | -H | -H | Investigate the role of the methyl group on the benzimidazole ring for hydrophobic interactions. | Potentially altered potency or selectivity. |

| Analogue 2 | -CH₃ | 4-Cl | Introduce an electron-withdrawing group to modulate electronic properties and potentially enhance binding affinity. | Increased potency. |

| Analogue 3 | -OCH₃ | -H | Introduce an electron-donating group to alter the electronic landscape of the benzimidazole core. | Modulation of activity and metabolic stability. |

| Analogue 4 | -CH₃ | 3,4-diCl | Explore the impact of multiple substitutions on the thiobenzamide ring for improved target engagement. | Potentially significant increase in potency. |

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, such as size, shape, and electronic distribution, to enhance its biological activity, selectivity, or metabolic stability. This involves substituting one atom or group of atoms with another that has similar properties.

For this compound, several bioisosteric replacements could be envisioned to fine-tune its molecular recognition by a biological target.

Thioamide Group: The thioamide group (-C(=S)NH₂) is a key functional group. A classic bioisosteric replacement would be its corresponding amide (-C(=O)NH₂). This change would alter the hydrogen bonding capacity and electronic character of the group, which could significantly impact target binding and permeability. Studies on thiobenzamide influenza fusion inhibitors have shown that the spatial arrangement of the thioamide moiety is crucial for activity. nih.gov

Methyl Group: The methyl group at the 6-position of the benzimidazole ring could be replaced with other small alkyl groups (e.g., ethyl), a halogen (e.g., chloro), or a trifluoromethyl group. These changes would modulate the lipophilicity and electronic nature of this part of the molecule. The introduction of a trifluoromethyl group is a common strategy to increase metabolic stability and binding affinity. researchgate.net

A study on the bioisosteric replacement of a carbon atom with a sulfur atom in a series of quinazoline (B50416) derivatives demonstrated significant improvements in anti-inflammatory activity. nih.gov This highlights the potential of such strategies to yield more potent and effective drug candidates.

The table below outlines potential bioisosteric replacements for this compound and their anticipated effects.

| Original Group | Bioisosteric Replacement | Rationale | Potential Consequences |

| Thioamide (-CSNH₂) | Amide (-CONH₂) | To alter hydrogen bonding properties and polarity. | Modified target affinity, altered cell permeability, and metabolic stability. |

| Benzimidazole | Indole | To modify the hydrogen bond donor/acceptor pattern and aromatic surface area. | Change in binding mode and selectivity profile. |

| Benzimidazole | Benzothiazole (B30560) | To replace the N-H donor with a sulfur atom, altering polarity and hydrogen bonding. | Altered target interactions and physicochemical properties. |

| 6-Methyl (-CH₃) | Chloro (-Cl) | To introduce an electron-withdrawing group and increase lipophilicity. | Enhanced binding affinity through halogen bonding and altered metabolic profile. |

| 6-Methyl (-CH₃) | Trifluoromethyl (-CF₃) | To increase metabolic stability and lipophilicity, and potentially introduce new binding interactions. | Improved pharmacokinetic properties and potency. |

By systematically applying these rational design principles, researchers can explore the chemical space around this compound to develop analogues with optimized therapeutic potential.

Mechanistic Research into Molecular Interactions and Functional Pathways

Exploration of Molecular Interaction Hypotheses

The core structure of 3-(6-Methyl-2-benzimidazolyl)thiobenzamide, featuring a benzimidazole (B57391) ring and a thiobenzamide (B147508) group, provides a scaffold for diverse molecular interactions. The benzimidazole ring is a well-known pharmacophore capable of binding to various enzymes and receptors, while the thiobenzamide moiety can engage in interactions with protein components, such as thiol groups.

The benzimidazole scaffold is a constituent of numerous compounds known to inhibit a wide range of enzymes. This has prompted investigations into the enzyme inhibition profile of molecules structurally similar to this compound.

Protease Inhibition : Research on related 2-thiobenzimidazole scaffolds has identified them as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov A study employing a FRET-based enzymatic assay identified a micromolar inhibitor after a structure-based virtual screen. nih.gov Structure-activity relationship (SAR) studies on a library of analogs showed that substituents on the benzimidazole ring significantly impact potency. For instance, a chloro group at the C5 position was found to be more effective than methyl or tert-butyl groups, suggesting that specific interactions within the enzyme's S4 subpocket are critical for inhibitory activity. nih.gov

Kinase and Topoisomerase Inhibition : The benzimidazole structure is known to interact with kinases, and compounds similar to 4-(6-Methyl-2-benzimidazolyl)thiobenzamide have shown potential as inhibitors of nuclear enzymes like topoisomerase I. Inhibition of this enzyme disrupts DNA replication and transcription, which can lead to programmed cell death (apoptosis) in cancer cells.

H+/K+-ATPase Inhibition : Substituted benzimidazoles are famously used as proton pump inhibitors, targeting the H+/K+-ATPase in gastric parietal cells to reduce acid secretion. researchgate.netresearchgate.net This mechanism involves the compound being converted to its active form in an acidic environment, which then covalently binds to the enzyme. researchgate.net Thiazolo[3,2-a]benzimidazole derivatives, which are structurally related, also exhibit H+/K+-ATPase inhibition. nih.gov

| Compound/Analog | Substituent at C5 | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Analog 1 | Chloro (Cl) | 14.9 | Identified as the most potent among the tested analogs. |

| Analog 2 | tert-Butyl | >50 | Showed decreased potency compared to the chloro-substituted analog. |

| Analog 3 | Methyl (Me) | >50 | Demonstrated lower activity, similar to the tert-butyl analog. |

| Analog 4 | Hydrogen (H) | >50 | Removal of the C5 substituent resulted in a significant loss of activity. |

Beyond enzyme inhibition, the benzimidazole nucleus can serve as a ligand for various biological receptors, modulating their activity.

G-Protein Coupled Receptors (GPCRs) : Pharmacological studies on related compounds have demonstrated antagonist activity at specific GPCRs. For example, YM-298198, a thiazolo[3,2-a]benzimidazole derivative, is a selective and noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov This highlights the potential for this chemical class to interact with cell surface receptors and modulate signal transduction pathways.

Cereblon (CRBN) Binding : In the field of targeted protein degradation, benzamide-based molecules have been developed as binders for Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase. nih.gov These ligands can replicate the interactions of endogenous CRBN substrates, demonstrating that the benzamide (B126) moiety, a key feature of the subject compound, can be engineered to mediate specific protein-protein interactions within the cell. nih.gov

The ability of a compound to bind to major biological macromolecules like DNA and serum albumins can significantly influence its distribution, bioavailability, and mechanism of action.

Interaction with DNA : Benzimidazole derivatives have been shown to interact with DNA. nih.govrsc.org Studies on analogs suggest that these interactions often occur via non-covalent means, such as groove binding. rsc.org Spectroscopic and viscosity tests on the interaction between certain benzimidazole-cholesterol analogs and calf thymus DNA (ct-DNA) indicated that the compounds bind in the grooves of the DNA helix without causing significant structural changes like intercalation. rsc.org The creation of benzimidazole nucleotide analogs to detect DNA adducts further supports the scaffold's capacity for specific DNA interactions, likely driven by a combination of hydrogen bonding and π-π stacking. nih.gov

Interaction with Bovine Serum Albumin (BSA) : Serum albumins are the primary carriers for many molecules in the bloodstream. The interaction between benzimidazole derivatives and BSA, a common model protein for Human Serum Albumin (HSA), has been investigated using spectroscopic techniques. nih.govnih.gov Studies on the drug mebendazole (B1676124), a benzimidazole carbamate, showed that it binds to BSA primarily through a static quenching mechanism, indicating the formation of a stable ground-state complex. nih.gov The binding constants are typically in the order of 10⁴ M⁻¹, signifying a strong interaction. nih.gov Such studies are crucial for understanding the pharmacokinetic profile of a compound.

| Parameter | Typical Value/Observation | Method of Determination |

|---|---|---|

| Binding Stoichiometry (n) | ~1 | Fluorescence Quenching Titration |

| Binding Constant (Kₐ) | ~10⁴ M⁻¹ | Stern-Volmer Equation |

| Quenching Mechanism | Static | Temperature-dependent Fluorescence Spectroscopy |

| Primary Binding Forces | Hydrogen Bonding, van der Waals forces | Thermodynamic Parameter Analysis (ΔH, ΔS) |

In Silico Modeling of Ligand-Target Binding Modes and Molecular Recognition Processes

Computational methods, particularly molecular docking, are invaluable tools for visualizing and understanding how a ligand like this compound might interact with its molecular targets at an atomic level.

Modeling Enzyme-Ligand Interactions : Docking studies have been instrumental in elucidating the binding modes of benzimidazole-based inhibitors. For the 2-thiobenzimidazole inhibitors of SARS-CoV-2 Mpro, docking simulations predicted that the compounds bind to the catalytic site of the enzyme. nih.gov The analysis of the docking pose guided the synthesis of new analogs, with results confirming the importance of targeting specific subpockets within the active site for improved potency. nih.gov

Modeling Protein and DNA Interactions : Molecular docking has also been used to support and explain experimental findings regarding interactions with BSA and DNA. Docking of mebendazole into the crystal structure of BSA suggested that it binds preferentially to Sudlow's site I, a hydrophobic cavity in subdomain IIA. nih.gov Similarly, docking studies of benzimidazole analogs with a B-DNA structure corroborated spectroscopic data, showing a preference for groove binding over intercalation and identifying potential hydrogen bonds and electrostatic interactions with the DNA backbone. rsc.org

Development of Mechanistic Hypotheses Based on Integrated Computational and Experimental Data

By combining the insights from experimental assays and in silico modeling, a more complete mechanistic hypothesis for the action of this compound can be formulated. The integrated data suggest a multi-faceted mechanism of action.

The central benzimidazole ring acts as a versatile pharmacophore, capable of fitting into the binding sites of various enzymes and receptors. The nature of the target is influenced by the substitution pattern on this ring system. The thiobenzamide portion of the molecule contributes to the binding affinity and specificity, potentially through interactions with specific amino acid residues, such as thiols in proteins.

A plausible mechanistic hypothesis is that the compound's biological effects arise from the inhibition of key cellular enzymes, such as proteases or kinases. The specific enzyme target would be determined by the precise fit of the molecule into the enzyme's active site, a process that can be effectively modeled using computational docking and validated through enzymatic assays. nih.gov Concurrently, interactions with macromolecules like serum albumin will dictate the compound's bioavailability nih.gov, while any affinity for DNA could contribute to cytotoxic effects through the disruption of genetic processes. rsc.org The combination of in vitro binding and inhibition data with in silico structural analysis provides a powerful approach to confirming these hypotheses and guiding the future exploration of this compound's therapeutic potential.

Derivatization and Chemical Transformations of 3 6 Methyl 2 Benzimidazolyl Thiobenzamide for Advanced Research

Functionalization of the Benzimidazole (B57391) Ring System for Probe Development

The benzimidazole ring system is a privileged scaffold in medicinal chemistry and can be readily functionalized to develop chemical probes for target identification and imaging. Key sites for modification on the 3-(6-Methyl-2-benzimidazolyl)thiobenzamide core include the N-1 proton of the imidazole (B134444) ring and the C-6 methyl group on the benzene (B151609) ring.

N-1 Alkylation and Arylation: The secondary amine (N-H) of the benzimidazole ring is a primary site for functionalization. researchgate.net N-alkylation can be achieved under basic conditions using various alkyl halides. researchgate.net For instance, reaction with propargyl bromide in the presence of a base like potassium carbonate introduces a terminal alkyne, a versatile handle for "click chemistry." This allows for the straightforward conjugation of fluorophores, biotin (B1667282) tags, or other reporter molecules. Similarly, N-arylation via copper- or palladium-catalyzed cross-coupling reactions can append moieties that modulate the electronic properties or introduce new interaction points. researchgate.net An efficient method for N-1 alkylation of benzimidazole derivatives has been developed using an aqueous system with sodium dodecyl sulfate (B86663) (SDS), which can accommodate a range of alkyl halides. lookchem.com

Modification of the C-6 Methyl Group: The methyl group at the C-6 position offers another site for derivatization. Oxidation of the methyl group to a carboxylic acid, via reagents like potassium permanganate, would provide an attachment point for amide bond formation, enabling the linkage of various probes. Alternatively, radical halogenation of the methyl group can furnish a benzylic halide, a reactive electrophile for subsequent nucleophilic substitution.

These functionalization strategies allow for the systematic installation of reporter groups, photo-cross-linkers, or affinity tags, transforming the core molecule into a sophisticated chemical probe for interrogating biological systems.